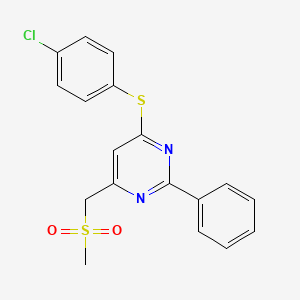

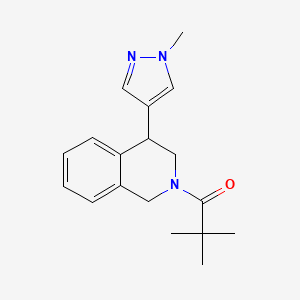

![molecular formula C16H13NO4 B2984720 2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione CAS No. 2014-61-1](/img/structure/B2984720.png)

2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione

Overview

Description

“2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione” is a chemical compound with the linear formula C15H11NO3 . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances .

Molecular Structure Analysis

The structure of isoindoline-1,3-dione derivatives, including “2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione”, is confirmed by methods of elemental and spectral analysis such as FT–IR, H NMR, and MS .Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.26 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the resources I found.Scientific Research Applications

Pharmaceutical Synthesis

These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . They have been used to create a variety of therapeutic agents .

Herbicides

Isoindoline-1,3-dione derivatives have been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application .

Colorants and Dyes

The compounds have been used in the production of colorants and dyes . Their ability to produce a variety of colors and shades has made them valuable in this industry .

Polymer Additives

Isoindoline-1,3-dione derivatives have been used as additives in polymers . They can enhance the properties of polymers, making them more durable, flexible, or resistant to certain conditions .

Organic Synthesis

These compounds have been used in organic synthesis . They can participate in a variety of reactions, making them versatile tools in the synthesis of complex organic molecules .

Photochromic Materials

Isoindoline-1,3-dione derivatives have been used in the creation of photochromic materials . These are materials that change color in response to light, and they have applications in a variety of fields, including optics and electronics .

Anticancer Agents

N-substituted imides, isoindoline-1,3-dione derivatives, were synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines . Cytotoxicity assay was performed to determine the influence of phthalimide derivatives on the survival of the cancer cells .

Dopamine Receptor D3 Template

The model was built by using the dopamine receptor D3 as a template . This suggests that these compounds could have potential applications in neurological research or treatment .

Mechanism of Action

Target of Action

The primary target of 2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and motor control .

Mode of Action

2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction influences the receptor’s activity, potentially modulating the dopaminergic system .

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 can affect the dopaminergic pathways. These pathways are involved in various neurological processes and disorders, including Parkinson’s disease and schizophrenia .

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good pharmacokinetic parameters . These properties can impact the compound’s bioavailability, determining how much of the compound reaches its target.

Result of Action

Future Directions

properties

IUPAC Name |

2-[(4-methoxyphenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-20-12-8-6-11(7-9-12)10-21-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVUKOYOPFEIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

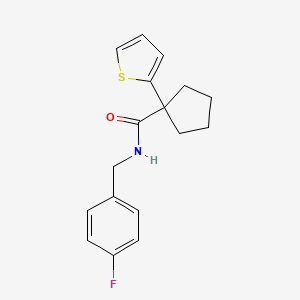

![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)

![2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline](/img/structure/B2984642.png)

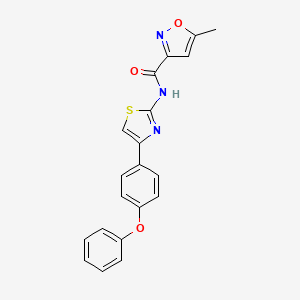

![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)

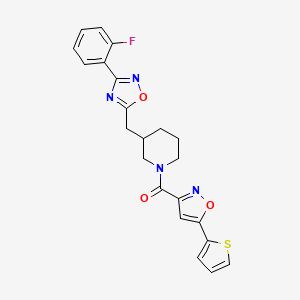

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide](/img/structure/B2984647.png)

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/no-structure.png)

![5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B2984657.png)